molecular formula C19H13ClN2O4S B5106830 2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

Cat. No.: B5106830
M. Wt: 400.8 g/mol
InChI Key: ODXNTSBBTGQQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with a chlorophenyl group, makes this compound particularly interesting for various scientific research applications.

Preparation Methods

The synthesis of 2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common method includes the oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide . This process yields 5-(4-Chlorophenyl)-2-furoic acid, which is then further reacted with other reagents to form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The furan ring and chlorophenyl group play crucial roles in binding to these targets, thereby modulating various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to other furan derivatives, 2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid stands out due to its unique combination of a furan ring and a chlorophenyl group. Similar compounds include:

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S/c20-12-7-5-11(6-8-12)15-9-10-16(26-15)17(23)22-19(27)21-14-4-2-1-3-13(14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXNTSBBTGQQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.